molecular formula C21H19NO4 B13502031 2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Cat. No.: B13502031
M. Wt: 349.4 g/mol
InChI Key: VXXSJMZTYSLGNT-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

InChI

InChI=1S/C21H19NO4/c23-20(24)19-12-9-13(10-12)22(19)21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18-19H,9-11H2,(H,23,24)

InChI Key

VXXSJMZTYSLGNT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1N(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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